molecular formula C9H11NO3S B13121140 1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one

1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one

Cat. No.: B13121140
M. Wt: 213.26 g/mol
InChI Key: PSFIDUUBQHHWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one is an organic compound with a complex structure that includes an amino group, a methylsulfonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets such as enzymes. For example, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators. This inhibition reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a selective COX-2 inhibitor with minimal side effects makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

1-(2-amino-5-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H11NO3S/c1-6(11)8-5-7(14(2,12)13)3-4-9(8)10/h3-5H,10H2,1-2H3

InChI Key

PSFIDUUBQHHWHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.